molecular formula C8H8N2O4 B019154 3-Methoxy-2-nitrobenzamide CAS No. 99595-85-4

3-Methoxy-2-nitrobenzamide

Cat. No.: B019154
CAS No.: 99595-85-4
M. Wt: 196.16 g/mol
InChI Key: MZGJDLQJIXSZRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrobenzamide typically involves the nitration of 3-methoxybenzamide. The process begins with the preparation of 3-methoxybenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of acetic anhydride as a catalyst instead of sulfuric acid has been shown to improve the reaction selectivity and yield, while also reducing environmental pollution and production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products:

    Reduction: 3-Methoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, an enzyme involved in DNA repair processes. By inhibiting this enzyme, this compound can modulate cellular responses to DNA damage and influence various biological pathways .

Comparison with Similar Compounds

  • 2-Methoxy-3-nitrobenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2,3-Dimethoxybenzamide

Comparison: 3-Methoxy-2-nitrobenzamide is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 2-Methoxy-3-nitrobenzamide, the position of the nitro group in this compound allows for different substitution patterns and reactivity. Similarly, 3-Acetoxy-2-methylbenzamide and 2,3-Dimethoxybenzamide have different functional groups that confer distinct properties and applications .

Properties

IUPAC Name

3-methoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJDLQJIXSZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361565
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99595-85-4
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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